![molecular formula C8H9F3O B2773945 3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one CAS No. 2247106-19-8](/img/structure/B2773945.png)

3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

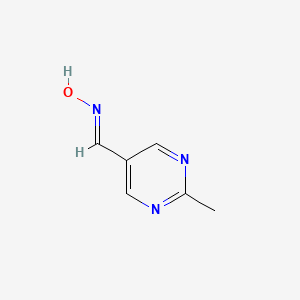

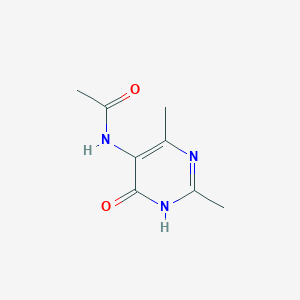

“3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one” is a chemical compound with the CAS Number: 2247106-19-8 . It has a molecular weight of 178.15 .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[4.1.0]heptenes, has been achieved through transition metal-catalyzed cycloisomerization of 1,6-enynes . The reaction patterns of these compounds involve thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3O/c9-8(10,11)6-2-1-4-3-5(4)7(6)12/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

One significant area of application is in the field of organic synthesis and catalysis. For example, the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a closely related compound, demonstrate its potential in generating new chemical structures via elimination reactions and dimerization processes. These reactions are foundational in developing new synthetic pathways and materials (Billups et al., 1996). Additionally, the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes for the synthesis of 3-bicyclo[4.1.0]heptan-5-ones showcases the utility of such compounds in facilitating complex transformations, offering a versatile method for constructing bicyclic structures with significant synthetic value (Liu et al., 2015).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 3-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-one are explored for their potential in creating new polymeric materials. The synthesis of stereoblock copolymers via ligand exchange in living stereoselective ring-opening metathesis polymerization of 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene demonstrates the role of these compounds in developing advanced materials with desirable physical and chemical properties (Broeders et al., 1996).

Advanced Chemical Research

Further, research into the unusual carbon shielding effects of cyclopropanes and double bonds in strained bicyclo[3.1.0]hexanes and cyclopentenes provides insight into the electronic structure and reactivity of such compounds. This fundamental understanding is crucial for designing new molecules with specific electronic properties for use in electronic materials and devices (Christl & Herbert, 1979).

Propiedades

IUPAC Name |

3-(trifluoromethyl)bicyclo[4.1.0]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O/c9-8(10,11)6-2-1-4-3-5(4)7(6)12/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJXKLOKQXDQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C2C1C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)

![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2773867.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)

![8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773877.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2773878.png)

![2-(((3-(4-Chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2773879.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2773884.png)